molecular formula C11H8FNO2 B8398135 1-(6-Fluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonitrile

1-(6-Fluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonitrile

Cat. No.: B8398135
M. Wt: 205.18 g/mol
InChI Key: VDQARVUWHICMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Fluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C11H8FNO2 and its molecular weight is 205.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H8FNO2/c12-8-4-10-9(14-6-15-10)3-7(8)11(5-13)1-2-11/h3-4H,1-2,6H2

InChI Key

VDQARVUWHICMFF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC3=C(C=C2F)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with water (10 mL), followed by a rapid addition of NaOH (10 g, 0.25 mol) in three portions over a 5 min period. The mixture was allowed to cool to room temperature. Subsequently, the flask was charged with toluene (6 mL), tetrabutyl-ammonium bromide (50 mg, 0.12 mmol), (6-fluoro-benzo[1,3]dioxol-5-yl)-acetonitrile (600 mg, 3.4 mmol) and 1-bromo-2-chloroethane (1.7 g, 12 mmol). The mixture stirred vigorously at 50° C. overnight. The cooled flask was charged with additional toluene (20 mL), The organic layer was separated and washed with water (30 mL) and brine (30 mL). The organic layer was removed in vacuo to give the crude product, which was purified by column chromatography on silica gel (5-10% ethyl acetate/petroleum ether) to give 1-(6-fluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonitrile (400 mg, 60%). 1H NMR (300 MHz, CDCl3) δ 6.73 (d, J=3.0 Hz, 1H), 6.61 (d, J=9.3 Hz, 1H), 5.98 (s, 2H), 1.67-1.62 (m, 2H), 1.31-1.27 (m, 2H).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
600 mg
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
reactant
Reaction Step Four
Quantity
50 mg
Type
catalyst
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Four

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